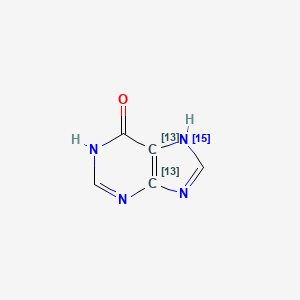

Hypoxanthine-13C2,15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

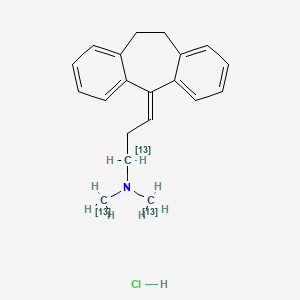

Hypoxanthine-13C2,15N is a labelled analog of a naturally occurring purine derivative and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . It is also a 15N-labeled and 13C-labled DL-Cystine .

Synthesis Analysis

The biosynthesis of purines, including this compound, has been engineered in Escherichia coli to ensure highly efficient hypoxanthine production . The engineered strain Q2973 produced 1243 mg/L hypoxanthine in fed-batch fermentation . Another study describes a short reaction path to prepare hypoxanthine starting from glycinamide and diformylurea .Molecular Structure Analysis

The molecular formula of this compound is C5H4N4O . The structure includes two carbon-13 isotopes and one nitrogen-15 isotope .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that hypoxanthine is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .Physical And Chemical Properties Analysis

The molecular weight of this compound is 139.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 139.04225533 g/mol .Scientific Research Applications

Enzyme-Ligand Interactions : Hypoxanthine with specific 15N labels has been used to study hydrogen-bonding interactions with purine nucleoside phosphorylase (PNP) by NMR spectroscopy, providing insights into enzyme-ligand interactions, a critical aspect in the development of anticancer agents (Deng et al., 2004).

Quality Assessment of Meat and Fish : Hypoxanthine biosensors have been developed for assessing the quality of fish and meat, capitalizing on its role as a freshness indicator (Lawal & Adeloju, 2012).

Transport and Metabolism in Biological Systems : Research on sheep choroid plexus epithelium indicates roles for hypoxanthine in nucleotide synthesis and transfer from cerebrospinal fluid to blood, highlighting its importance in purine metabolism (Isakovic et al., 2008).

Red Blood Cell Storage and Transfusion Medicine : Studies show that hypoxanthine levels are influenced by oxygen levels in stored red blood cells, with implications for transfusion medicine (Nemkov et al., 2017).

Vibrational Spectra Analysis : The vibrational spectra of Hypoxanthine and its analogues have been analyzed, contributing to a deeper understanding of its physical and chemical properties (Majoube et al., 1995).

Biosensing Applications : Hypoxanthine has been detected using a diruthenium(III) system, showcasing its potential for biosensor development and biomedical applications (Orts-Arroyo et al., 2021).

Medical and Forensic Science : Its presence in vitreous humor and cerebrospinal fluid has been proposed as a marker for postmortem interval and prolonged hypoxia, providing valuable insights for medical and forensic applications (Madea et al., 1994).

Mechanism of Action

Future Directions

Hypoxanthine has been identified as a novel metastasis-associated metabolite in breast cancer cells and represents a promising target for diagnosis and therapy . Hyperpolarized 13C MRI, which could potentially involve Hypoxanthine-13C2,15N, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions .

properties

IUPAC Name |

1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-JYLXJXPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)

![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)